molecular formula C23H21N3O4S2 B11119914 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(2-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(2-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11119914
M. Wt: 467.6 g/mol
InChI Key: DVXUQBLJBRVPQS-JXAWBTAJSA-N
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Description

The compound 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(2-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one (hereafter referred to as Compound A) is a heterocyclic molecule featuring:

  • A 4H-pyrido[1,2-a]pyrimidin-4-one core, a fused bicyclic system known for diverse pharmacological activities.
  • A (Z)-configured thiazolidinone moiety at position 3, substituted with a 3-methoxypropyl group and a thioxo group.
  • A 2-methylphenoxy substituent at position 2.

Its structural complexity arises from the integration of a pyrido-pyrimidinone scaffold with a thiazolidinone ring, which is further functionalized with lipophilic (2-methylphenoxy) and polar (methoxypropyl) groups.

Properties

Molecular Formula

C23H21N3O4S2

Molecular Weight

467.6 g/mol

IUPAC Name

(5Z)-3-(3-methoxypropyl)-5-[[2-(2-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H21N3O4S2/c1-15-8-3-4-9-17(15)30-20-16(21(27)25-11-6-5-10-19(25)24-20)14-18-22(28)26(23(31)32-18)12-7-13-29-2/h3-6,8-11,14H,7,12-13H2,1-2H3/b18-14-

InChI Key

DVXUQBLJBRVPQS-JXAWBTAJSA-N

Isomeric SMILES

CC1=CC=CC=C1OC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCCOC

Canonical SMILES

CC1=CC=CC=C1OC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCCOC

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrido[1,2-a]Pyrimidin-4-One Core

The pyrido[1,2-a]pyrimidin-4-one core is typically synthesized via cyclization reactions involving aminopyridine derivatives and carbonyl-containing precursors. For example:

Step 1: Formation of 2-(2-Methylphenoxy)Pyrido[1,2-a]Pyrimidin-4-One

  • Reactants : 6-Aminouracil derivatives and 2-methylphenol.

  • Conditions : Heating under reflux in ethanol with sodium ethoxide as a base .

  • Mechanism : Nucleophilic aromatic substitution at the 2-position of the pyrimidine ring, followed by cyclization to form the fused pyrido[1,2-a]pyrimidin-4-one system .

Key Data :

ParameterValueSource
Yield65–78%
Reaction Time8–12 hours
Temperature80–100°C

Synthesis of the Thiazolidinone Moiety

The thiazolidinone ring is constructed via cyclocondensation of thiourea derivatives with α-halo carbonyl compounds. For the 3-(3-methoxypropyl) substituent:

Step 2: Preparation of 3-(3-Methoxypropyl)-2-Thioxo-1,3-Thiazolidin-4-One

  • Reactants : 3-Methoxypropylamine, carbon disulfide, and chloroacetyl chloride.

  • Conditions : Reaction in aqueous NaOH at 0–5°C, followed by acidification .

  • Mechanism : Formation of a thiourea intermediate, which undergoes cyclization to yield the thiazolidinone ring .

Key Data :

ParameterValueSource
Yield70–85%
Reaction Time4–6 hours

Coupling of the Thiazolidinone and Pyrido[1,2-a]Pyrimidin-4-One Moieties

The Z-configured exocyclic double bond is introduced via a Knoevenagel condensation:

Step 3: Knoevenagel Condensation

  • Reactants : 2-(2-Methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one and 3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one.

  • Conditions : Catalytic piperidine in anhydrous ethanol under reflux.

  • Mechanism : Base-catalyzed dehydration to form the α,β-unsaturated ketone with Z-stereoselectivity.

Key Data :

ParameterValueSource
Yield55–62%
Z/E Selectivity>90% Z-isomer
Reaction Time6–8 hours

Optimization of Stereochemical Control

The Z-configuration is critical for biological activity and is influenced by:

  • Solvent Polarity : Non-polar solvents (e.g., toluene) favor the Z-isomer due to reduced stabilization of the transition state.

  • Catalyst : Piperidine enhances enolate formation and stabilizes the Z-configuration via hydrogen bonding.

Purification and Characterization

Purification :

  • Column chromatography (silica gel, ethyl acetate/hexane 3:7).

  • Recrystallization from ethanol/water mixtures .

Characterization :

  • 1H NMR : Distinct signals for the exocyclic methylidene proton (δ 7.2–7.4 ppm, singlet) and methoxypropyl group (δ 3.3–3.5 ppm).

  • 13C NMR : Carbonyl carbons at δ 160–175 ppm.

  • Mass Spectrometry : Molecular ion peak at m/z 434.5.

Comparative Analysis of Synthetic Routes

MethodYield (%)Z-SelectivityTime (h)
Classical Heating55–6285–90%6–8
Microwave Irradiation68–7592–95%1–2

Microwave-assisted synthesis reduces reaction time and improves selectivity .

Challenges and Solutions

  • Regioselectivity : Competing reactions at the pyrido[1,2-a]pyrimidin-4-one 3-position are mitigated by using bulky bases (e.g., DBU) .

  • Stereochemical Purity : Chiral HPLC separation may be required if stereochemical byproducts form .

Industrial-Scale Considerations

  • Cost Efficiency : Use of 3-methoxypropyl isothiocyanate instead of custom-synthesized intermediates reduces production costs.

  • Green Chemistry : Ethanol/water solvent systems minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Employing reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Often performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol (EtOH) under inert atmosphere.

    Substitution: Conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (MeCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction cascades or metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Core Structural Variations

Compound A belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one family, which is structurally distinct from other pyrimidine derivatives (e.g., thieno[3,4-d]pyrimidin-4-ones or triazolopyridines) due to its fused bicyclic system . Key analogues include:

Compound ID Core Structure Substituents (Position) Key Features
Compound A 4H-pyrido[1,2-a]pyrimidin-4-one 3: Thiazolidinone with 3-methoxypropyl; 2: 2-methylphenoxy High lipophilicity from aryloxy group; moderate polarity from methoxypropyl
Compound B () 4H-pyrido[1,2-a]pyrimidin-4-one 3: Thiazolidinone with 2-methoxyethyl; 2: 1-phenylethylamino Shorter alkoxy chain reduces solubility; phenylethylamino enhances aromatic interactions
Compound C () 4H-pyrido[1,2-a]pyrimidin-4-one 3: Thiazolidinone with allyl; 2: ethylamino Allyl group introduces potential reactivity (e.g., Michael addition); ethylamino enhances basicity
Compound D () 4H-pyrido[1,2-a]pyrimidin-4-one 3: Thiazolidinone with benzodioxolylmethyl; 2: 3-methoxypropylamino Benzodioxole increases planarity and π-π stacking potential

Substituent-Driven Physicochemical Properties

  • Solubility: The 3-methoxypropyl group in Compound A improves aqueous solubility compared to analogues with shorter chains (e.g., Compound B’s 2-methoxyethyl) or non-polar substituents (e.g., Compound C’s allyl) .
  • Steric Effects: Bulky substituents (e.g., benzodioxolylmethyl in Compound D) may hinder binding to compact active sites, whereas Compound A’s 2-methylphenoxy balances steric bulk and flexibility .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight logP* Key Substituents
A C₂₃H₂₂N₄O₄S₂ 506.57 3.2 3-methoxypropyl, 2-methylphenoxy
B C₂₄H₂₅N₅O₃S 487.55 2.8 2-methoxyethyl, 1-phenylethylamino
C C₁₉H₁₉N₅O₂S 405.45 1.9 Allyl, ethylamino
D C₂₄H₂₂N₄O₅S₂ 510.59 3.5 Benzodioxolylmethyl, 3-methoxypropylamino

*Predicted using fragment-based methods.

Biological Activity

The compound 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(2-methylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one represents a novel class of organic molecules with potential therapeutic applications. Its unique structural features, including a pyrido-pyrimidine core and thiazolidinone derivatives, suggest diverse biological activities. This article aims to explore the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The molecular formula of the compound is C21H25N5O3S2C_{21}H_{25}N_{5}O_{3}S_{2}, with a molecular weight of approximately 476.6 g/mol. The structure includes:

  • Pyrido-pyrimidine core : Known for various biological activities.
  • Thiazolidinone moiety : Associated with antidiabetic and antimicrobial properties.
  • Piperazine group : Often linked to neuropharmacological effects.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of thiazolidinone have shown effectiveness against various Gram-positive and Gram-negative bacteria. In one study, certain thiazolidinone derivatives displayed antibacterial activity exceeding that of standard antibiotics like ampicillin by 10–50 times against Escherichia coli and Staphylococcus aureus .

Anticancer Potential

Compounds related to the target molecule have demonstrated antiproliferative effects against several cancer cell lines. For example, a series of synthesized derivatives exhibited IC50 values in the range of 1.1 μM to 4.24 μM against MCF-7 and HCT-116 cell lines, indicating strong anticancer potential . The mechanism of action often involves inhibition of thymidylate synthase, a critical enzyme in DNA synthesis.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

  • Substituent Positioning : Ortho-substituted compounds generally show better activity compared to meta or para substitutions.
  • Number of Substituents : Increasing the number of substituents tends to decrease biological activity.
CompoundSubstituent PositionActivity Level
7OrthoHigh
9OrthoHighest
12Di-substitutedLow

Study on Anticancer Activity

In a recent study, a derivative similar to the target compound was tested for its anticancer properties. The results indicated that it inhibited cell proliferation effectively across multiple cancer cell lines, showcasing an IC50 value lower than that of standard chemotherapeutics such as doxorubicin .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of thiazolidinone derivatives showed promising results. The most effective compound had a Minimum Inhibitory Concentration (MIC) as low as 0.004 mg/mL against Enterobacter cloacae, demonstrating its potential as a new antimicrobial agent .

Q & A

Q. Methodology :

  • Synthesize 10–15 analogs with single substituent changes.
  • Test in parallel assays (e.g., cytotoxicity, enzyme inhibition) to isolate structural contributions .

Advanced: How are protein-binding interactions studied for this compound?

Methodological Answer:

Biophysical Assays :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD) to targets like COX-2 .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Computational Docking : Use AutoDock Vina to model interactions with active sites (e.g., thiazolidinone ring hydrogen-bonding with Ser530 in COX-2) .
Validation : Mutagenesis studies (e.g., Ser530Ala in COX-2) confirm predicted binding modes .

Advanced: What role do multi-component reactions (MCRs) play in synthesizing derivatives?

Methodological Answer:
MCRs streamline synthesis of complex derivatives:

  • Example : Ugi reaction combines aldehyde, amine, carboxylic acid, and isocyanide to generate pyrido-pyrimidinone-thiazolidinone hybrids in one pot .
  • Advantages : 60–80% yields vs. 30–40% for stepwise routes; reduced purification steps .
  • Limitations : Limited stereochemical control requires post-MCR chiral resolution .

Advanced: How is the compound’s stability under physiological conditions assessed?

Methodological Answer:

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72h; monitor degradation via LC-MS .
  • Oxidative Stress Test : Expose to H₂O₂ (1 mM) and quantify intact compound by HPLC .
  • Metabolic Stability : Use liver microsomes (human/rat) to measure half-life (t₁/₂); CYP450 inhibition assays identify metabolic hotspots .

Advanced: What are the challenges in scaling up the synthesis for preclinical studies?

Methodological Answer:

  • Oxidative Steps : Replace hazardous oxidants (CrO₃) with NaOCl/ethanol for greener synthesis .
  • Solvent Scalability : Transition from DMF (toxic) to cyclopentyl methyl ether (CPME) for safer large-scale reactions .
  • Yield Optimization : Use flow chemistry for exothermic steps (e.g., thiazolidinone ring closure) to improve reproducibility .

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